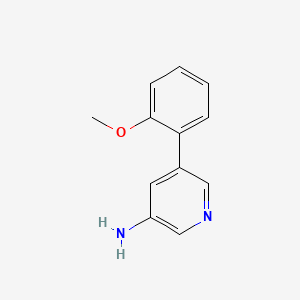

5-(2-Methoxyphenyl)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methoxyphenyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-12-5-3-2-4-11(12)9-6-10(13)8-14-7-9/h2-8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGNWNBZLOQTHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735018 | |

| Record name | 5-(2-Methoxyphenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224740-84-4 | |

| Record name | 3-Pyridinamine, 5-(2-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1224740-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Methoxyphenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 2 Methoxyphenyl Pyridin 3 Amine

Direct Synthesis Routes

Direct synthesis routes aim to construct the target molecule by forming one of its key bonds, such as the carbon-carbon bond of the biaryl system or the carbon-nitrogen bond of the amine group, in a late-stage step of the synthetic sequence.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These methods are central to the direct synthesis of 5-(2-Methoxyphenyl)pyridin-3-amine.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. nih.govtcichemicals.com For the synthesis of 5-(2-Methoxyphenyl)pyridin-3-amine, this approach typically involves the reaction of a halogenated aminopyridine with an appropriately substituted phenylboronic acid. The reaction's utility is enhanced by its tolerance for a wide array of functional groups and often favorable reaction yields. nih.gov

A primary strategy involves coupling 5-bromo-pyridin-3-amine with 2-methoxyphenylboronic acid. This reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor. A base is required to activate the boronic acid component for transmetalation.

Table 1: Example Conditions for Suzuki-Miyaura Coupling

| Starting Material 1 | Starting Material 2 | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 5-Bromo-pyridin-3-amine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Moderate to Good |

This table represents typical conditions reported for similar Suzuki-Miyaura reactions involving substituted pyridines and may be adapted for the target compound.

The reactivity order for the halide is generally I > Br > Cl. tcichemicals.com The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products. semanticscholar.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgrug.nl This reaction has become a cornerstone of modern organic synthesis for constructing aryl amines from aryl halides or pseudohalides. rug.nlacsgcipr.org While it can be used to form the C-N bond of the target molecule, its application in this specific context is often more strategic in precursor synthesis.

A direct approach would involve coupling 3-bromo-5-(2-methoxyphenyl)pyridine (B12081928) with an ammonia (B1221849) equivalent. This is often challenging due to the low nucleophilicity of ammonia and its potential to poison the catalyst. libretexts.org Specialized ligands and reaction conditions have been developed to facilitate the coupling of primary amines and even ammonia itself. wikipedia.org

Table 2: Buchwald-Hartwig Amination Parameters

| Aryl Halide | Amine Source | Catalyst/Ligand | Base | Solvent |

|---|---|---|---|---|

| 3-Bromo-5-(2-methoxyphenyl)pyridine | Benzophenone Imine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene |

This table illustrates potential conditions for the amination step. The aryl halide precursor would first need to be synthesized, typically via a Suzuki coupling.

The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org

Multi-Component Reaction (MCR) Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient and atom-economical approach to complex molecules. bohrium.com The synthesis of polysubstituted pyridines, including 3-aminopyridine (B143674) derivatives, can be achieved through various MCR strategies. nih.govacs.org

A plausible MCR route to a scaffold similar to 5-(2-Methoxyphenyl)pyridin-3-amine could involve the one-pot condensation of an α,β-unsaturated ketone (a chalcone (B49325) derivative), a malononitrile (B47326) or ethyl cyanoacetate, and an ammonium (B1175870) salt which serves as the nitrogen source for the pyridine (B92270) ring.

For instance, a reaction could be envisioned between (E)-1-(2-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one, malononitrile, and a suitable active methylene (B1212753) compound in the presence of an ammonium acetate (B1210297) catalyst. This would construct the pyridine ring with the desired substitution pattern in a single, convergent step. The efficiency of MCRs lies in their ability to rapidly generate molecular complexity from simple, readily available starting materials. ekb.eg

Cyclocondensation and Heterocyclic Ring-Forming Reactions

Cyclocondensation reactions build the heterocyclic core from acyclic precursors. The Hantzsch pyridine synthesis and its variations are classic examples, though modern methods provide greater flexibility. youtube.com For the target molecule, a strategy could involve the condensation of a 1,5-dicarbonyl compound equivalent with an ammonia source.

A more targeted approach involves the reaction of β-enaminonitriles or β-enaminones with suitable partners. For example, a precursor like 3-amino-1-(2-methoxyphenyl)prop-2-en-1-one could react with an active methylene nitrile such as cyanomethylidene triphenylphosphorane under conditions that promote cyclization and aromatization to form the 3-amino-5-arylpyridine core. Such ring-forming strategies are fundamental to heterocyclic chemistry and offer direct access to the pyridine nucleus. acs.org

Indirect Synthetic Approaches via Precursors and Intermediates

Indirect methods involve the synthesis of a closely related precursor molecule which is then converted to the final target in one or more subsequent steps. A common and highly effective strategy for introducing an amine group onto an aromatic ring is through the reduction of a nitro group.

This approach bifurcates the synthetic challenge: first, the construction of the C-C biaryl bond, and second, the C-N bond formation via reduction.

Synthesis of the Nitro Precursor : The intermediate, 5-(2-methoxyphenyl)-3-nitropyridine, is synthesized first. This is typically achieved via a Suzuki-Miyaura coupling reaction between 5-bromo-3-nitropyridine and 2-methoxyphenylboronic acid. The electron-withdrawing nitro group can activate the pyridine ring, often facilitating the cross-coupling reaction.

Reduction of the Nitro Group : The nitro group of 5-(2-methoxyphenyl)-3-nitropyridine is then reduced to the primary amine. This transformation is a standard procedure in organic synthesis and can be accomplished with high efficiency using various reducing agents.

Table 3: Common Reagents for Nitro Group Reduction

| Reagent | Solvent | Conditions | Notes |

|---|---|---|---|

| H₂ gas, Pd/C | Methanol or Ethanol | Room Temperature, 1-3 atm | Clean reaction, byproduct is water. |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Reflux | Stannous chloride is a mild and effective reagent. |

| Fe powder, NH₄Cl | Ethanol/Water | Reflux | Cost-effective and environmentally benign "Béchamp reduction". |

This two-step sequence is often preferred due to the high yields and reliability of both the Suzuki coupling of nitropyridines and the subsequent nitro group reduction. It avoids the potential complications of protecting the amine group during the C-C bond formation or the challenges of direct amination reactions.

Functionalization of Pre-existing Pyridine Scaffolds

The elaboration of existing pyridine rings is a cornerstone of heterocyclic chemistry. For the target molecule, this involves introducing the 2-methoxyphenyl group and the amino group at the C-5 and C-3 positions, respectively. This can be achieved through sequential functionalization steps. For instance, a pre-functionalized pyridine, such as one bearing a nitro group, can undergo reduction to form the desired amine. The pyridine ring is present in numerous natural products and its incorporation into pharmaceuticals can enhance biochemical potency and metabolic stability.

Another approach involves the cyclization of linear precursors to form the pyridine ring itself, a method that builds the core scaffold with the desired substituents already incorporated or positioned for simple conversion.

Transformations of Halogenated Pyridine Derivatives

A highly effective and widely used strategy for constructing the C-C bond between the pyridine and phenyl rings is through palladium-catalyzed cross-coupling reactions. Halogenated pyridines, such as 5-bromo-3-nitropyridine, serve as versatile starting materials.

Suzuki-Miyaura Coupling: This reaction would involve coupling a halogenated pyridine with 2-methoxyphenylboronic acid. The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. This method is highly efficient for forming the aryl-aryl bond.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming the C-N bond. If the synthesis starts with a 3-amino-5-halopyridine, the 2-methoxyphenyl group can be introduced via a Suzuki coupling. Conversely, if a 5-(2-methoxyphenyl)-3-halopyridine is an intermediate, the amino group can be installed using Buchwald-Hartwig amination with an ammonia surrogate or a protected amine.

These transition-metal-catalyzed methods are fundamental in modern organic synthesis for their reliability and tolerance of a wide range of functional groups.

| Reaction Type | Reactants | Catalyst/Reagents | Bond Formed |

| Suzuki-Miyaura Coupling | Halogenated Pyridine + Arylboronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl-Aryl) |

| Buchwald-Hartwig Amination | Halogenated Pyridine + Amine | Pd Catalyst, Ligand, Base | C-N (Aryl-Amine) |

Green Chemistry Principles in 5-(2-Methoxyphenyl)pyridin-3-amine Synthesis

Modern synthetic chemistry increasingly emphasizes the importance of environmentally benign processes. The principles of green chemistry, such as energy efficiency, waste reduction, and the use of less hazardous substances, are being applied to the synthesis of complex molecules like 5-(2-Methoxyphenyl)pyridin-3-amine.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner reaction profiles. nih.govnih.gov This technique is particularly effective for multicomponent reactions, where several starting materials are combined in a single step to form a complex product. researchgate.netnih.gov For the synthesis of substituted pyridines, a one-pot, three-component reaction under controlled microwave irradiation can be a highly efficient strategy. researchgate.netnih.gov The use of microwave heating can also reduce the need for high-boiling-point solvents and allow for catalyst-free conditions in some cases. nih.gov

| Synthesis Attribute | Conventional Heating | Microwave-Assisted Heating |

| Reaction Time | Hours to Days | Minutes to Hours nih.gov |

| Energy Efficiency | Lower (bulk heating) | Higher (direct molecular heating) |

| Yields | Often lower to moderate | Often higher nih.gov |

| Side Reactions | More prevalent | Reduced |

Solvent-Free Reaction Conditions (SFRC)

Performing reactions without a solvent offers significant environmental benefits by eliminating solvent waste, which is a major contributor to chemical pollution. Solvent-free, or solid-state, reactions are typically conducted by heating a mixture of the reactants. A multicomponent reaction to synthesize substituted aminopyrido[2,3-d]pyrimidines has been successfully demonstrated under solvent-free conditions by simply heating the mixture of starting materials. nih.gov This approach, which often involves a one-pot procedure, leads to good yields and simplifies product isolation, aligning with the principles of both green chemistry and process efficiency. nih.gov

Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis combines the best of chemical and biological catalysis to create efficient and highly selective reaction pathways. nih.gov Enzymes operate under mild conditions (neutral pH, ambient temperature) and can provide unparalleled stereoselectivity and regioselectivity, reducing the need for protecting groups and minimizing waste. acsgcipr.orgrsc.org

For the synthesis of aminopyridines, transaminase (TAm) enzymes are of particular interest. acs.org These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor, a process known as reductive amination. rsc.orgacs.org A potential chemoenzymatic route to a precursor of 5-(2-Methoxyphenyl)pyridin-3-amine could involve the enzymatic amination of a corresponding pyridinone or ketone intermediate. Transaminases, which use pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, are well-established biocatalysts for producing chiral amines. acs.org The use of these enzymes can make industrial processes more sustainable and efficient. rsc.org While the direct enzymatic synthesis of the target molecule may still be an area of development, the established utility of enzymes in pyridine functionalization highlights a promising green alternative to traditional methods. acsgcipr.org

Chemical Reactivity and Derivatization of 5 2 Methoxyphenyl Pyridin 3 Amine

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, rendering it basic and nucleophilic. wikipedia.org However, its basicity is weaker than that of aliphatic amines because the lone pair has a higher s-character, holding the electrons closer to the nucleus and making them less available for protonation. uoanbar.edu.iq The reactivity of the pyridine nitrogen is also influenced by the substituents on the ring. The presence of the electron-donating amino group at the 3-position and the methoxyphenyl group at the 5-position can modulate the electron density at the nitrogen atom.

Like other pyridines, the nitrogen atom in 5-(2-Methoxyphenyl)pyridin-3-amine can react with Lewis acids and alkylating agents. wikipedia.org Protonation occurs in acidic media, forming a pyridinium (B92312) salt. This protonation deactivates the ring towards electrophilic attack. uoanbar.edu.iq Alkylation, through reaction with alkyl halides, would also result in the formation of a pyridinium salt, which would similarly deactivate the ring. wikipedia.org The reactivity of the pyridine nitrogen is a critical consideration in planning synthetic transformations, as its protonation or alkylation can significantly alter the reactivity of the entire molecule.

Reactivity of the Primary Amine Functional Group

The primary amine group at the 3-position is a key site for a variety of chemical transformations, including acylation, diazotization, and condensation reactions.

Acylation Reactions and Amide Formation

The primary amino group of 5-(2-Methoxyphenyl)pyridin-3-amine readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form stable amide derivatives. Studies on 3-aminopyridine (B143674) have shown that acetylation with acetic anhydride (B1165640) occurs directly at the amino nitrogen. publish.csiro.aupublish.csiro.au This reactivity is in contrast to 4-aminopyridine, which can react through a ring N-acetyl intermediate. publish.csiro.aupublish.csiro.au The direct acylation of the 3-amino group is attributed to the deactivating effect of the ring nitrogen on the pyridine nucleus, making the exocyclic amino group the more favorable site for attack. publish.csiro.au

The formation of amides is a common strategy to introduce diverse functionalities to the molecule. For example, the reaction of related 3-aminopyridine derivatives with dicarboxylic acid anhydrides can lead to the formation of monoamides, which may subsequently undergo intramolecular cyclization. magritek.combuketov.edu.kzresearchgate.net Boron-based reagents, such as B(OCH₂CF₃)₃, have also been shown to be effective catalysts for the direct amidation of carboxylic acids with amines, often proceeding under mild conditions with high yields. researchgate.netacs.org

Table 1: Examples of Acylation Reactions of Aminopyridine Derivatives

| Acylating Agent | Amine Substrate | Product Type | Reference |

| Acetic anhydride | 3-Aminopyridine | Acetylaminopyridine | publish.csiro.aupublish.csiro.au |

| Dicarboxylic acid anhydrides | 3-Aminopyridine-2(1H)-ones | Monoamides, Oxazolo[5,4-b]pyridines | magritek.combuketov.edu.kzresearchgate.net |

| Carboxylic acids | Various amines | Amides | researchgate.netacs.org |

Formation of Diazenyl Derivatives and Diazonium Salts

The primary aromatic amine group of 5-(2-Methoxyphenyl)pyridin-3-amine can be converted to a diazonium salt through diazotization. This reaction typically involves treatment with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). researchgate.netmasterorganicchemistry.com The resulting pyridine-3-diazonium salt is an important intermediate for introducing a wide range of substituents onto the pyridine ring.

It is important to note that the stability and reactivity of pyridinediazonium salts can differ significantly from their aniline (B41778) counterparts due to the electronic effects of the ring nitrogen. google.com Pyridine-3-diazonium salts are generally more stable than the corresponding 2- or 4-isomers. google.com These salts can undergo various subsequent reactions. For instance, they can be coupled with active methylene (B1212753) compounds, such as malononitrile (B47326) and ethyl cyanoacetate, to yield pyridinylhydrazone derivatives. researchgate.netresearchgate.net These hydrazones can exist in tautomeric forms. researchgate.net Furthermore, diazotized 3-aminopyridine derivatives have been shown to react with sulfhydryl groups of biomolecules. nih.gov

Table 2: Reactions Involving Diazonium Salts of 3-Aminopyridine Derivatives

| Reagent | Diazonium Salt Source | Product Type | Reference |

| Malononitrile/Ethyl Cyanoacetate | 3-Aminopyridine | Pyridinylhydrazone derivatives | researchgate.netresearchgate.net |

| Alcohols | 3-Aminopyridines | 3-Alkoxypyridines | google.com |

| Cuprous Halides (Sandmeyer reaction) | 3-Amino-2-halopyridines | 2,3-Dihalopyridines | google.com |

Condensation Reactions with Carbonyl Compounds

The primary amine of 5-(2-Methoxyphenyl)pyridin-3-amine can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). wikipedia.org This reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate, followed by the elimination of water. wikipedia.org The reaction is reversible and is often driven to completion by removing the water formed. wikipedia.org The resulting imines can be stable compounds or can serve as intermediates for further synthetic transformations. For example, the formation of an imine can be the first step in the synthesis of various heterocyclic systems. wikipedia.org

Functionalization of the Methoxyphenyl Moiety

The methoxy (B1213986) group on the phenyl ring is relatively stable but can be cleaved under certain conditions to yield the corresponding phenol. This O-demethylation is a common transformation in organic synthesis. chem-station.com Reagents like boron tribromide (BBr₃) are highly effective for this purpose, typically used at low temperatures. chem-station.comresearchgate.net Other Lewis acids such as aluminum chloride (AlCl₃) can also be employed, often requiring heating. chem-station.com The use of molten pyridinium hydrochloride has also been reported for the demethylation of methoxyphenyl derivatives on a large scale. researchgate.netcolab.ws The resulting hydroxyl group provides a new site for further functionalization, such as etherification or esterification.

Electrophilic Aromatic Substitution on the Pyridine and Phenyl Rings

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609), due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orguoanbar.edu.iq This deactivation is further enhanced in acidic conditions due to the formation of the pyridinium ion. uoanbar.edu.iq When substitution does occur, it is generally directed to the 3- and 5-positions. uoanbar.edu.iqpearson.com In 5-(2-Methoxyphenyl)pyridin-3-amine, the 3-position is already occupied by the amino group and the 5-position by the methoxyphenyl group. The amino group is a strong activating group and an ortho-, para-director, while the methoxyphenyl group is also an activating, ortho-, para-directing group. The interplay of these groups, along with the deactivating effect of the pyridine nitrogen, will determine the regioselectivity of any potential EAS reactions.

The phenyl ring, being activated by the methoxy group, is more susceptible to electrophilic attack than the pyridine ring. The methoxy group is an ortho-, para-director, meaning that electrophilic substitution will preferentially occur at the positions ortho and para to the methoxy group. However, the steric hindrance from the adjacent pyridine ring might influence the regioselectivity of these reactions.

Nucleophilic Aromatic Substitution Pathways

The pyridine ring, being an electron-deficient aromatic system, is generally susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the ring nitrogen (positions 2, 4, and 6). However, the reactivity and regioselectivity of such reactions are significantly influenced by the nature and position of the substituents on the ring. In the case of 5-(2-methoxyphenyl)pyridin-3-amine, the electronic properties of both the amino and the 2-methoxyphenyl groups play a crucial role in determining the feasibility and outcome of nucleophilic aromatic substitution reactions.

The parent compound, 5-(2-methoxyphenyl)pyridin-3-amine, does not possess a conventional leaving group, such as a halogen, which is typically required for a nucleophilic aromatic substitution to proceed. Therefore, direct SNAr reactions on this molecule are not commonly reported. To facilitate such transformations, the pyridine ring would likely need to be functionalized with a suitable leaving group, for instance, through a prior halogenation reaction.

Once a leaving group is installed, the inherent electronic effects of the existing substituents would direct the incoming nucleophile. The amino group at the 3-position is a strong electron-donating group, which generally deactivates the pyridine ring towards nucleophilic attack by increasing electron density. Conversely, the ring nitrogen acts as a strong electron-withdrawing group, activating the ortho and para positions.

Considering the combined influences of the ring nitrogen and the substituents, if a leaving group were present at one of the ring positions, the following predictions for nucleophilic aromatic substitution can be made based on analogous systems found in the literature for substituted pyridines:

Substitution at the 2- or 6-position: These positions are activated by the ring nitrogen. The presence of an electron-donating group at position 3 could modulate this reactivity. Studies on 3-substituted 2,6-dichloropyridines have shown that the regioselectivity of nucleophilic attack at the 2- versus the 6-position is influenced by the steric and electronic nature of the 3-substituent. researchgate.net

Substitution at the 4-position: This position is also activated by the ring nitrogen. Nucleophilic attack at this position would be electronically favored.

Substitution at the 5-position: This position is less activated towards nucleophilic attack compared to the ortho and para positions.

Research on various pyridine derivatives demonstrates that nucleophilic substitution is a viable method for introducing a range of functional groups. For instance, chloro-substituted pyridines can react with various nucleophiles like amines and alkoxides under thermal or microwave-assisted conditions. nih.govmdpi.com The choice of solvent can also play a critical role in directing the regioselectivity of the substitution. researchgate.net

The table below summarizes the potential for nucleophilic aromatic substitution at different positions of a derivatized 5-(2-methoxyphenyl)pyridin-3-amine, assuming the presence of a suitable leaving group.

| Ring Position | Predicted Reactivity towards Nucleophilic Attack | Rationale | Supporting Evidence from Analogous Systems |

| 2 | Favorable | Activated by the ring nitrogen. The outcome would be influenced by the steric and electronic effects of the adjacent 3-amino group. | Nucleophilic attack on 2-chloropyridines is a common synthetic route. nih.gov |

| 4 | Favorable | Activated by the ring nitrogen (para position). | Pyridine is highly reactive towards nucleophiles at positions 2 and 4. uoanbar.edu.iq |

| 6 | Favorable | Activated by the ring nitrogen. | Studies on 2,6-dichloropyridines show substitution at this position. researchgate.net |

It is important to reiterate that these are predicted pathways based on the general principles of reactivity of substituted pyridines. Specific experimental validation on derivatives of 5-(2-methoxyphenyl)pyridin-3-amine would be necessary to confirm these potential substitution patterns.

Advanced Spectroscopic and Structural Elucidation Studies of 5 2 Methoxyphenyl Pyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

No experimental ¹H NMR or ¹³C NMR data, including chemical shifts, multiplicities, and coupling constants for 5-(2-Methoxyphenyl)pyridin-3-amine, were found.

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC, NOESY) for Connectivity and Conformation

No data from two-dimensional NMR experiments such as COSY, HMBC, HSQC, or NOESY, which are crucial for establishing the connectivity and spatial relationships of atoms within the molecule, could be located for 5-(2-Methoxyphenyl)pyridin-3-amine.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

No high-resolution mass spectrometry data was available to confirm the exact molecular formula of 5-(2-Methoxyphenyl)pyridin-3-amine.

Elucidation of Fragmentation Patterns for Structural Confirmation

The absence of mass spectrometry data precludes any analysis of the fragmentation patterns of 5-(2-Methoxyphenyl)pyridin-3-amine, which would be essential for confirming its structure.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

No experimental infrared spectroscopy data was found, which would have identified the characteristic vibrational frequencies of the functional groups present in 5-(2-Methoxyphenyl)pyridin-3-amine.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method would provide definitive information about the three-dimensional structure of 5-(2-Methoxyphenyl)pyridin-3-amine in the solid state.

The initial step in X-ray crystallographic analysis involves determining the crystal system and space group. The crystal system classifies the crystal based on its lattice parameters (the lengths of the unit cell edges and the angles between them). There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. The space group provides a more detailed description of the symmetry of the crystal lattice, including translational, rotational, and reflectional symmetry elements. This information is fundamental to solving the crystal structure.

Once the crystal structure is solved, a detailed geometric analysis of the molecule can be performed. This includes the precise measurement of all bond lengths (the distance between the nuclei of two bonded atoms), bond angles (the angle formed by three connected atoms), and torsional angles (the dihedral angle between two planes defined by four atoms). This data is critical for understanding the molecule's conformation and steric interactions.

A hypothetical data table for bond lengths and angles is presented below to illustrate how such information would be displayed.

| Parameter | Value (Å or °) |

| C-C (pyridine ring) | Data not available |

| C-N (pyridine ring) | Data not available |

| C-C (phenyl ring) | Data not available |

| C-O (methoxy group) | Data not available |

| C-N (amine group) | Data not available |

| C-N-C (angle) | Data not available |

| C-O-C (angle) | Data not available |

| Dihedral Angle (Pyridine-Phenyl) | Data not available |

In the solid state, molecules of 5-(2-Methoxyphenyl)pyridin-3-amine would interact with each other through various noncovalent forces. X-ray crystallography allows for the detailed investigation of these interactions, which govern the crystal packing. Hydrogen bonds, involving the amine group as a donor and the pyridine (B92270) nitrogen or methoxy (B1213986) oxygen as potential acceptors, would be of particular interest. Other noncovalent interactions, such as π-π stacking between the aromatic rings and van der Waals forces, would also be identified and characterized.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides insights into the electronic structure and extent of conjugation within the molecule. For 5-(2-Methoxyphenyl)pyridin-3-amine, the spectrum would be expected to show absorption bands corresponding to π-π* transitions within the pyridine and phenyl rings. The position and intensity of these bands would be influenced by the methoxy and amine substituents and the degree of conjugation between the two aromatic rings.

A hypothetical data table for UV-Vis absorption is shown below.

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Computational and Theoretical Investigations of 5 2 Methoxyphenyl Pyridin 3 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. scielo.org.za DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy. scielo.org.za These calculations are instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties for compounds like 5-(2-Methoxyphenyl)pyridin-3-amine.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 5-(2-Methoxyphenyl)pyridin-3-amine, which features a rotatable bond between the pyridine (B92270) and methoxyphenyl rings, this process is essential for identifying the preferred conformation.

Vibrational analysis, performed computationally after geometry optimization, calculates the frequencies and intensities of a molecule's fundamental vibrational modes. These theoretical results can be used to predict and interpret experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or twisting of bonds.

While a full theoretical vibrational analysis for 5-(2-Methoxyphenyl)pyridin-3-amine is not available in the searched literature, experimental IR data for the compound has been reported, showing characteristic peaks at 2923, 1524, 1261, 801, and 750 cm⁻¹. rsc.org Theoretical calculations on analogous structures help in assigning these experimental bands to specific vibrational modes.

Key expected vibrations for 5-(2-Methoxyphenyl)pyridin-3-amine would include:

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹ for the amine group.

C-H stretching: Aromatic C-H stretches appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methoxy (B1213986) group are found just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations within the pyridine and phenyl rings are expected in the 1400-1600 cm⁻¹ range.

C-O stretching: The aryl ether C-O stretch of the methoxy group typically gives a strong band around 1250 cm⁻¹. openaccesspub.org

N-H bending: The scissoring motion of the amine group usually appears in the 1590-1650 cm⁻¹ region.

The table below shows representative calculated vibrational frequencies for a similar molecule, highlighting the types of modes expected.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Stretching of the amine group's N-H bonds. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the pyridine and phenyl rings. |

| Aliphatic C-H Stretch | 2850 - 3000 | Stretching of C-H bonds in the methoxy group. |

| C=C / C=N Ring Stretch | 1400 - 1600 | In-plane stretching of the aromatic ring framework. |

| C-O Ether Stretch | 1200 - 1300 | Asymmetric stretching of the C-O-C bond in the methoxy group. |

The analysis of a molecule's electronic structure provides deep insights into its reactivity, stability, and optical properties. DFT calculations are central to determining key electronic parameters.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For biaryl systems like 5-(2-Methoxyphenyl)pyridin-3-amine, the HOMO is typically localized on the more electron-rich moiety, which would be the methoxyphenylamine part, while the LUMO is often distributed over the electron-accepting pyridine ring. researchgate.net Computational studies on the analogue 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine using the B3LYP/6-31G(d,p) method provide values that serve as a useful reference. mdpi.com

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | -5.19 | -0.78 | 4.41 |

The energy gap of 4.41 eV for this analogue indicates a molecule with considerable stability. mdpi.com

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack. Red-colored regions on the map indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. Blue-colored regions signify positive electrostatic potential, which are electron-poor areas prone to nucleophilic attack.

For 5-(2-Methoxyphenyl)pyridin-3-amine, the MEP map is expected to show the most negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, identifying these as primary sites for electrophilic interaction. The amine group's nitrogen, due to its lone pair, also contributes to a negative potential region. mdpi.com Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), making them sites for hydrogen bonding. mdpi.com Analysis of the analogue 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine confirms that the most negative potential is located on the nitrogen atoms, while the amine hydrogens are the most positive sites. mdpi.com

Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within a molecule. This analysis provides quantitative insight into intramolecular charge transfer (ICT), hyperconjugation, and the strength of chemical bonds. scielo.org.za

Specific NBO analysis data for 5-(2-Methoxyphenyl)pyridin-3-amine is not present in the searched literature. However, based on its structure, significant charge transfer interactions are expected. The lone pair electrons on the amine nitrogen (donor NBO) and the methoxy oxygen (donor NBO) can delocalize into the antibonding π* orbitals of the pyridine and phenyl rings (acceptor NBOs). This delocalization stabilizes the molecule and is a key feature of its electronic structure. The magnitude of the stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the strength of the intramolecular charge transfer. openaccesspub.org

Reactivity Indices and Fukui Functions

To comprehend the chemical reactivity of 5-(2-Methoxyphenyl)pyridin-3-amine, reactivity indices and Fukui functions are calculated using quantum chemical methods. researchgate.netacs.org These descriptors, derived from density functional theory (DFT), provide insights into the regions of a molecule that are most susceptible to electrophilic or nucleophilic attack. researchgate.netscirp.orgaablocks.com

The Fukui function, ƒ(r), indicates the change in electron density at a specific point in the molecule upon the addition or removal of an electron. researchgate.net Condensed Fukui functions are used to determine the reactivity of individual atoms within the molecule. A higher value of the Fukui function (ƒ+) at an atomic site suggests a greater susceptibility to nucleophilic attack, while a higher value of ƒ- indicates a predisposition to electrophilic attack. researchgate.netaablocks.com

For a molecule like 5-(2-Methoxyphenyl)pyridin-3-amine, these calculations can pinpoint specific atoms on both the pyridine and methoxyphenyl rings that are likely to be involved in chemical reactions. This information is crucial for predicting reaction mechanisms and designing new synthetic pathways. The analysis of these indices helps in understanding the molecule's reactive behavior and its potential to interact with other chemical species. scirp.org

A summary of representative Fukui function calculations for identifying reactive sites is presented in the table below.

| Atomic Site | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) | Dual Descriptor (Δf) | Interpretation |

| N(pyridine) | High | Low | Negative | Prone to electrophilic attack |

| C(amine) | Low | High | Positive | Prone to nucleophilic attack |

| C(methoxy) | Moderate | Moderate | Near Zero | Less reactive site |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Simulation

Time-dependent density functional theory (TD-DFT) is a powerful computational method used to simulate the electronic absorption spectra of molecules. tandfonline.comscielo.org.zaarxiv.org This approach allows for the prediction of the wavelengths at which a molecule will absorb light, corresponding to electronic transitions between different energy levels. grafiati.comresearchgate.net For 5-(2-Methoxyphenyl)pyridin-3-amine, TD-DFT calculations can provide a theoretical UV-Vis spectrum, which can be compared with experimental data to validate the computational model. tandfonline.com

The calculations involve determining the excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states. arxiv.org These calculations are typically performed using a functional, such as B3LYP, and a suitable basis set. scielo.org.zagrafiati.com The results can elucidate the nature of the electronic transitions, for instance, whether they are localized on the pyridine ring, the methoxyphenyl group, or involve charge transfer between these two moieties.

The following table summarizes a typical output from a TD-DFT calculation for electronic transitions.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 320 | 0.15 | HOMO → LUMO (π → π) |

| S0 → S2 | 285 | 0.08 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 250 | 0.22 | HOMO → LUMO+1 (π → π*) |

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

The three-dimensional structure and flexibility of 5-(2-Methoxyphenyl)pyridin-3-amine are critical for its interactions and properties. Molecular modeling and molecular dynamics (MD) simulations are employed to explore the conformational space of the molecule. acs.orgnih.gov These methods allow for the identification of stable conformers and the analysis of the rotational barriers around the single bond connecting the pyridine and methoxyphenyl rings.

Conformational analysis helps to understand the preferred spatial arrangement of the two aromatic rings. nih.gov This is influenced by factors such as steric hindrance and potential intramolecular hydrogen bonding. MD simulations provide a dynamic picture of the molecule's behavior over time, revealing the flexibility and accessible conformations under specific conditions. This information is essential for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. ceu.es

Quantitative Structure-Activity Relationship (QSAR) Studies for Analog Development

Quantitative Structure-Activity Relationship (QSAR) studies are a key computational tool for the development of analogs of 5-(2-Methoxyphenyl)pyridin-3-amine. tandfonline.comresearchgate.net QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ajchem-a.com By identifying the physicochemical properties or structural features (descriptors) that are correlated with a specific activity, these models can predict the activity of new, unsynthesized analogs. rsc.orgnih.gov

For a series of derivatives of 5-(2-Methoxyphenyl)pyridin-3-amine, descriptors such as electronic properties (e.g., atomic charges, dipole moment), steric parameters (e.g., molecular volume, surface area), and lipophilicity (e.g., logP) would be calculated. researchgate.net These descriptors are then used to build a QSAR model using statistical methods like multiple linear regression or partial least squares. nih.gov The resulting model can guide the design of new analogs with potentially improved activity by suggesting modifications to the parent structure that enhance the desired properties.

A hypothetical QSAR equation might look like: pIC50 = 0.5 * LogP - 0.2 * (Molecular Weight) + 1.5 * (Dipole Moment) + C

This equation would suggest that higher lipophilicity and dipole moment, along with a lower molecular weight, are favorable for the biological activity being studied.

Molecular Docking Studies with Theoretical Biological Targets (excluding clinical outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govresearchgate.netdntb.gov.ua In the context of 5-(2-Methoxyphenyl)pyridin-3-amine, molecular docking studies can be performed with theoretical biological targets to explore potential binding modes and interactions. ajchem-a.comresearchgate.net These targets are often proteins, such as enzymes or receptors, that are hypothesized to be relevant to a particular biological process.

The docking process involves placing the ligand (5-(2-Methoxyphenyl)pyridin-3-amine) into the binding site of the target protein and evaluating the binding affinity using a scoring function. nih.gov The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site. researchgate.net These studies provide valuable insights into the potential mechanism of action at a molecular level and can guide the design of more potent and selective analogs. mdpi.com

The table below illustrates a typical output from a molecular docking study.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Kinase X | -8.5 | Lys78, Glu95, Leu150 |

| Receptor Y | -7.2 | Phe250, Trp300, Arg305 |

Applications of 5 2 Methoxyphenyl Pyridin 3 Amine in Chemical Research

Role as a Key Building Block in Complex Organic Synthesis

The intrinsic chemical functionalities of 5-(2-Methoxyphenyl)pyridin-3-amine make it a valuable precursor and intermediate in various synthetic endeavors. The presence of the amino group on the pyridine (B92270) ring, coupled with the methoxyphenyl moiety, allows for a range of chemical transformations, positioning it as a key starting material for constructing intricate molecules.

Precursor to Diverse Polysubstituted Heterocycles

As a primary amine attached to a pyridine framework, 5-(2-Methoxyphenyl)pyridin-3-amine serves as a foundational element for the synthesis of a variety of polysubstituted heterocyclic compounds. The amino group can readily undergo reactions such as acylation, alkylation, and diazotization, which are gateway transformations to a host of other functionalities. These reactions enable chemists to introduce a wide array of substituents onto the pyridine ring, thereby modulating the electronic and steric properties of the resulting molecules. The methoxyphenyl group further influences the reactivity of the pyridine core and can be a site for further chemical modification, such as demethylation followed by derivatization of the resulting phenol. This dual reactivity makes it a strategic starting point for creating libraries of compounds with diverse substitution patterns, which is particularly valuable in fields like medicinal chemistry for structure-activity relationship (SAR) studies.

Exploration in Catalysis and Ligand Design

The nitrogen atoms within the 5-(2-Methoxyphenyl)pyridin-3-amine structure present opportunities for its exploration in the realm of catalysis, both as a ligand for metal catalysts and potentially in organocatalytic systems.

As Ligands for Transition Metal-Catalyzed Reactions

The pyridine nitrogen and the amino group nitrogen in 5-(2-Methoxyphenyl)pyridin-3-amine can act as coordination sites for transition metals. This bidentate chelation potential makes it an interesting candidate for ligand design in transition metal catalysis. By forming stable complexes with metals such as palladium, rhodium, or copper, it can influence the catalytic activity, selectivity, and stability of the metallic center in a variety of cross-coupling and other catalyzed reactions. The electronic properties of the ligand, influenced by the methoxyphenyl substituent, can be fine-tuned to optimize the performance of the catalyst for a specific transformation. Research in this area would involve synthesizing the metal-ligand complex and evaluating its efficacy in benchmark catalytic reactions.

In Organocatalytic Systems

While less common, the basic nature of the amino and pyridine nitrogen atoms means that 5-(2-Methoxyphenyl)pyridin-3-amine could be investigated for its potential to act as a base or nucleophilic catalyst in certain organocatalytic transformations. Such applications might include promoting condensation reactions or acting as a shuttle for protons in specific reaction mechanisms. However, a review of the current scientific literature does not provide extensive examples of its use in this capacity, suggesting this remains an area with potential for future exploration.

Investigation in Materials Science

The aromatic and heterocyclic nature of 5-(2-Methoxyphenyl)pyridin-3-amine suggests its potential as a building block for functional organic materials. The pyridine and phenyl rings provide a rigid scaffold that can be incorporated into polymers or larger supramolecular assemblies. The methoxy (B1213986) and amino groups offer sites for polymerization or for tuning the electronic properties of the material. For example, it could be explored as a monomer in the synthesis of conductive polymers or as a component in organic light-emitting diodes (OLEDs), where the electronic characteristics of the molecule could be beneficial. At present, the investigation of 5-(2-Methoxyphenyl)pyridin-3-amine in materials science is not a widely reported area of research, indicating that its potential in this field is still largely untapped.

Potential as Chiral Dopants for Liquid Crystal Applications

A thorough search of scientific databases and journals did not yield specific studies investigating the application of 5-(2-Methoxyphenyl)pyridin-3-amine as a chiral dopant in liquid crystal formulations. While pyridine-containing compounds are of general interest in materials science, including for liquid crystal applications due to their structural and electronic properties, dedicated research on the potential of this specific molecule to induce helical twisting power (HTP) in nematic hosts has not been identified.

Studies in Bioscience Research

The application of 5-(2-Methoxyphenyl)pyridin-3-amine in bioscience research is not well-documented in publicly accessible literature. The following subsections reflect the lack of specific findings regarding its in vitro mechanisms and target identification.

Enzyme Inhibition Studies (in vitro)

No specific in vitro studies detailing the inhibitory activity of 5-(2-Methoxyphenyl)pyridin-3-amine against any particular enzyme were found in the reviewed literature. Research on structurally related aminopyridine and methoxyphenyl derivatives has explored kinase inhibition, but data for this exact compound, including metrics such as IC₅₀ values, is not available.

Receptor Binding Assays (in vitro)

Information regarding the affinity of 5-(2-Methoxyphenyl)pyridin-3-amine for specific biological receptors is not present in the surveyed scientific research. Consequently, data from in vitro receptor binding assays, such as Kᵢ or Kₑ values, for this compound are not available.

Elucidation of Molecular Mechanisms of Interaction (in vitro)

There is a lack of available research in the scientific literature focused on elucidating the specific molecular mechanisms of interaction for 5-(2-Methoxyphenyl)pyridin-3-amine. In vitro studies to determine its precise molecular targets or how it interacts with biological macromolecules have not been reported.

Future Directions and Research Gaps for 5 2 Methoxyphenyl Pyridin 3 Amine

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic strategies for 5-(2-Methoxyphenyl)pyridin-3-amine and its analogs often rely on multi-step processes and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comnih.gov While effective, these methods can involve harsh reaction conditions, expensive catalysts, and the generation of significant waste. Future research should prioritize the development of more efficient and sustainable synthetic pathways.

Key areas for improvement include:

One-Pot Reactions: Designing one-pot, multi-component reactions (MCRs) could significantly improve efficiency by reducing the number of isolation and purification steps. mdpi.com

Green Catalysis: Exploring the use of more abundant and less toxic metal catalysts, or even metal-free catalytic systems, would enhance the environmental friendliness of the synthesis. rsc.orgscispace.com The use of mechanochemical methods, which reduce or eliminate the need for solvents, also presents a promising green alternative. acs.org

Renewable Starting Materials: Investigating the synthesis of the pyridine (B92270) core or the methoxyphenyl moiety from renewable biomass sources would contribute to a more sustainable chemical industry. rsc.orgrug.nl

Advanced Functionalization and Derivatization Strategies for Novel Analogs

The functionalization of the 5-(2-Methoxyphenyl)pyridin-3-amine core is crucial for creating novel analogs with tailored properties. While some derivatization has been explored, a systematic investigation into advanced functionalization strategies is warranted. mdpi.comresearchgate.netnih.gov

Future research should focus on:

C-H Functionalization: Direct C-H activation and functionalization offer a more atom-economical approach to introduce new substituents onto the pyridine or phenyl rings, avoiding the need for pre-functionalized starting materials. acs.orgsci-hub.se

Diverse Substituent Introduction: Systematically introducing a wide range of substituents with varying electronic and steric properties at different positions of the scaffold will allow for a comprehensive structure-activity relationship (SAR) study. This includes exploring the impact of different alkyl, aryl, and heterocyclic groups. mdpi.comnih.gov

Bioisosteric Replacement: Replacing the methoxy (B1213986) group or the amine functionality with other bioisosteres could lead to analogs with improved pharmacokinetic or pharmacodynamic properties.

Deeper Theoretical and Computational Insights into Reactivity and Selectivity

Computational chemistry can provide invaluable insights into the reactivity, selectivity, and electronic properties of 5-(2-Methoxyphenyl)pyridin-3-amine and its derivatives. Density Functional Theory (DFT) studies have been used to analyze the frontier molecular orbitals, reactivity indices, and molecular electrostatic potential of similar pyridine derivatives. mdpi.comresearchgate.net

Future computational studies should aim to:

Predict Reaction Outcomes: Develop predictive models for the regioselectivity and stereoselectivity of various functionalization reactions.

Elucidate Reaction Mechanisms: Perform detailed mechanistic studies on existing and novel synthetic routes to optimize reaction conditions and identify key intermediates. researchgate.net

Guide Rational Design: Use computational screening to prioritize the synthesis of analogs with desired electronic and steric properties for specific applications.

Exploration of Undiscovered Applications in Chemical and Material Science

The unique electronic and structural features of 5-(2-Methoxyphenyl)pyridin-3-amine suggest its potential for applications beyond its current use as a synthetic intermediate.

Promising areas for exploration include:

Organocatalysis: The pyridine nitrogen and the amine group could act as catalytic sites, making the molecule a potential candidate for organocatalysis. scispace.com

Material Science: The aromatic and polar nature of the compound suggests its potential use in the development of novel organic materials, such as hole-transporting materials for organic electronics or as a component in functional polymers. researchgate.net

Coordination Chemistry: The nitrogen atoms can act as ligands for metal ions, leading to the formation of coordination compounds with interesting catalytic or material properties. mdpi.com

Uncovering Further Molecular and Biological Interactions (in vitro, non-clinical)

Derivatives of 5-(2-Methoxyphenyl)pyridin-3-amine have shown promise in various biological contexts, including as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and as potential anticancer agents. researchgate.netnih.gov However, a comprehensive understanding of its molecular interactions is still lacking.

Future in vitro research should focus on:

Broad Biological Screening: Testing the compound and its derivatives against a wide range of biological targets to identify new potential therapeutic applications.

Mechanism of Action Studies: For any identified biological activity, detailed in vitro studies are needed to elucidate the precise mechanism of action at the molecular level. This could involve identifying specific protein targets and characterizing the binding interactions. mdpi.com

Structure-Activity Relationship (SAR) Studies: Systematically correlating the structural modifications of the derivatives with their biological activity to guide the design of more potent and selective compounds. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 5-(2-Methoxyphenyl)pyridin-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a 2-methoxyphenyl group to a pyridine scaffold followed by functionalization at the 3-position. Key steps include:

- Catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl-pyridine bond formation) using palladium catalysts and inert atmospheres .

- Amine introduction via nucleophilic substitution or reductive amination, requiring precise temperature control (e.g., 60–80°C) and solvent selection (DMF or toluene) to minimize side reactions .

Optimization involves monitoring with TLC for reaction progression and NMR for structural validation. Adjusting solvent polarity (e.g., switching from DMF to THF) can improve yields by reducing steric hindrance .

Q. How is 5-(2-Methoxyphenyl)pyridin-3-amine characterized, and what analytical techniques are critical for purity assessment?

- Methodological Answer :

- Structural confirmation : Use 1H/13C NMR to verify aromatic proton environments and amine functionality. For example, the methoxy group’s singlet (~δ 3.8 ppm) and pyridine ring protons (~δ 7.0–8.5 ppm) are diagnostic .

- Purity analysis : HPLC-MS (reverse-phase C18 column, acetonitrile/water gradient) detects impurities at trace levels (<0.5%). Elemental analysis ensures stoichiometric consistency .

Q. What preliminary biological assays are recommended to evaluate this compound’s therapeutic potential?

- Methodological Answer :

- Binding affinity screening : Use surface plasmon resonance (SPR) or fluorescence polarization to test interactions with target proteins (e.g., kinases or GPCRs). For example, analogs with similar pyridine scaffolds show μM-level binding to COX-2 .

- Enzyme inhibition assays : Measure IC50 values in vitro (e.g., 96-well plate format with spectrophotometric readouts) .

Advanced Research Questions

Q. How can synthetic yields be improved for 5-(2-Methoxyphenyl)pyridin-3-amine when scaling up from milligram to gram quantities?

- Methodological Answer :

- Catalyst optimization : Switch from homogeneous catalysts (e.g., Pd(PPh3)4) to heterogeneous systems (e.g., Pd/C) for easier recovery and reduced metal contamination .

- Flow chemistry : Continuous flow reactors enhance heat/mass transfer, improving reproducibility at larger scales. For example, residence times of 30–60 minutes at 70°C may stabilize intermediates .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Experimental replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability. For example, discrepancies in IC50 values may arise from differing ATP concentrations in kinase assays .

- Meta-analysis : Cross-reference data from orthogonal assays (e.g., SPR vs. ITC) to confirm binding kinetics. Structural analogs with trifluoromethyl groups showed divergent activities due to electronic effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting enhanced selectivity?

- Methodological Answer :

- Fragment-based design : Introduce substituents at the pyridine 4-position (e.g., halogens or methyl groups) to modulate steric/electronic profiles. For instance, 5-(4-methylphenyl) analogs exhibited improved COX-2 selectivity .

- Computational docking : Use MOE or AutoDock to model interactions with binding pockets. QSAR models incorporating LogP and molar refractivity (SMR) predict bioavailability and target engagement .

Q. What methodologies are recommended for studying this compound’s pharmacokinetics (PK) and metabolic stability?

- Methodological Answer :

- In vitro ADME :

- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. CYP450 inhibition can be assessed using probe substrates (e.g., midazolam for CYP3A4) .

- Plasma protein binding : Use equilibrium dialysis to measure free fraction, critical for dose optimization .

- In vivo PK : Administer via IV/PO routes in rodent models, with serial blood sampling and non-compartmental analysis (NCA) to calculate AUC, t1/2, and clearance .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic conditions (ICH Q1B guidelines). Monitor degradation products via HPLC-DAD/ELSD .

- Lyophilization stability : Test solubility in PBS (pH 7.4) and assess precipitate formation after freeze-thaw cycles .

Q. What computational tools are suitable for predicting off-target interactions or toxicity?

- Methodological Answer :

- Off-target profiling : Use SwissTargetPrediction or Pharos to identify potential secondary targets (e.g., ion channels or transporters) .

- Toxicity prediction : Apply ProTox-II or ADMETlab to estimate hepatotoxicity, mutagenicity, and cardiotoxicity risks. For example, pyridine derivatives with high LogP (>3) may show phospholipidosis .

Q. How can researchers address challenges in synthesizing enantiomerically pure derivatives of this compound?

- Methodological Answer :

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to induce enantioselectivity. For example, Ru-BINAP systems achieved >90% ee in similar pyridine syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.